2-Tert-butyl-2-(2-methylphenyl)oxirane
Description
2-Tert-butyl-2-(2-methylphenyl)oxirane is an epoxide featuring a tert-butyl group and a 2-methylphenyl substituent on the oxirane ring.
Properties
IUPAC Name |
2-tert-butyl-2-(2-methylphenyl)oxirane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-10-7-5-6-8-11(10)13(9-14-13)12(2,3)4/h5-8H,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSLQNYIUASOOIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2(CO2)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-2-(2-methylphenyl)oxirane can be achieved through several methods. One common approach involves the epoxidation of alkenes. For instance, the compound can be synthesized by reacting 2-tert-butyl-2-(2-methylphenyl)ethene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions. The reaction typically takes place in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of 2-Tert-butyl-2-(2-methylphenyl)oxirane may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and solvents would be influenced by cost, availability, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
2-Tert-butyl-2-(2-methylphenyl)oxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols or other oxidized products.
Reduction: Reduction reactions can convert the oxirane ring into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can open the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can react with the oxirane ring under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diols, while nucleophilic substitution can produce a variety of substituted alcohols or ethers.
Scientific Research Applications
2-Tert-butyl-2-(2-methylphenyl)oxirane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving epoxides.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or drug delivery systems, may involve this compound.
Industry: It is utilized in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 2-Tert-butyl-2-(2-methylphenyl)oxirane involves the reactivity of the oxirane ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in many synthetic applications, where the compound acts as an electrophile, reacting with nucleophiles to form new bonds.
Comparison with Similar Compounds
Comparison with Similar Oxirane Compounds
Structural and Functional Group Analysis
The table below compares 2-Tert-butyl-2-(2-methylphenyl)oxirane with structurally related epoxides:
Key Findings from Comparative Studies
Steric Effects :
- The tert-butyl group in 2-Tert-butyl-2-(2-methylphenyl)oxirane significantly reduces reactivity compared to 2-Tolyloxirane (which lacks bulky substituents). This steric hindrance may stabilize the compound against nucleophilic attacks, making it suitable for applications requiring controlled reactivity .
- In contrast, 2-(2,4-Dichlorophenyl)-2-n-butyl oxirane exhibits higher reactivity due to electron-withdrawing chlorine atoms, which polarize the epoxide ring .
Electronic Effects :
- Chlorinated analogs like 2-tert-butyl-2-[2-(4-chlorophenyl)ethyl]oxirane are used in chemoenzymatic processes (e.g., synthesis of tebuconazole) due to their compatibility with enzymatic resolution. The chlorine atom enhances electrophilicity, facilitating ring-opening reactions .
- The 2-methylphenyl group in the target compound provides moderate electron-donating effects, balancing steric and electronic contributions.
Biological Interactions: Tert-butyl-containing compounds (e.g., BHA) are known to induce hepatic glutathione S-transferase and epoxide hydratase activities .
Industrial Relevance :
- Glycidyl ethers like Glycidyl 2-methylphenyl ether are used in polymers and coatings due to their low viscosity and high oxirane oxygen content . The tert-butyl analog may offer improved thermal stability in similar applications.
Data Tables
Table 1: Physical and Chemical Properties
| Property | 2-Tert-butyl-2-(2-methylphenyl)oxirane | 2-Tolyloxirane | 2-tert-butyl-2-[2-(4-chlorophenyl)ethyl]oxirane |
|---|---|---|---|
| Molecular Formula | C₁₃H₁₈O | C₉H₁₀O | C₁₄H₁₉ClO |
| Molecular Weight (g/mol) | 190.28 | 134.18 | 238.75 |
| Key Functional Groups | tert-butyl, 2-methylphenyl | 2-methylphenyl | tert-butyl, 4-chlorophenyl ethyl |
| Reactivity (Relative) | Moderate | High | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
